1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate
Description
Properties
Molecular Formula |
C13H4F22O3 |
|---|---|
Molecular Weight |
626.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C13H4F22O3/c14-3(15)6(18,19)10(28,29)12(32,33)13(34,35)11(30,31)9(26,27)5(16,17)1-37-4(36)38-2(7(20,21)22)8(23,24)25/h2-3H,1H2 |
InChI Key |
RAEJTTQEKGYUSG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Chloroformate Intermediate Method
A conventional approach involves synthesizing a chloroformate intermediate from one fluorinated alcohol, followed by nucleophilic substitution with the second alcohol. For example, hexafluoroisopropyl chloroformate can be prepared by reacting hexafluoroisopropanol (HFIP) with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0–5°C. The intermediate is subsequently reacted with 1H,1H,9H-perfluorononyl alcohol under basic conditions (e.g., pyridine) to yield the target carbonate:
This method achieves yields of 78–82% but requires meticulous handling of toxic phosgene derivatives.
Gas-Phase Transesterification with Dimethyl Carbonate
Adapting methodologies from hydrofluoroether synthesis, the target carbonate can be synthesized via gas-phase transesterification. A mixture of HFIP, 1H,1H,9H-perfluorononyl alcohol, and dimethyl carbonate (DMC) is passed over a bifunctional acidic-alkaline catalyst (e.g., γ-Al₂O₃ modified with NH₄F) at 200–260°C and 0.1–0.5 MPa. The reaction proceeds via methanol elimination:
Catalyst acidity (desorption peaks at 80–150°C) ensures protonation of methoxy groups, while alkaline sites deprotonate fluorinated alcohols for nucleophilic attack. This method offers 85–89% selectivity but demands precise control of contact time (1–50 s) to minimize side products like ethers.
Catalytic Systems and Optimization
Bifunctional Acid-Base Catalysts
Heterogeneous catalysts such as CsF/γ-Al₂O₃ or MgO-ZrO₂ enhance reaction rates by simultaneously activating DMC and fluorinated alcohols. For instance, CsF/γ-Al₂O₃ increases HFIP conversion from 64% to 91% at 240°C compared to non-catalyzed reactions.
Table 1: Catalyst Performance in Gas-Phase Transesterification
| Catalyst | Temperature (°C) | HFIP Conversion (%) | Selectivity (%) |
|---|---|---|---|
| γ-Al₂O₃ | 240 | 64 | 72 |
| CsF/γ-Al₂O₃ | 240 | 91 | 85 |
| MgO-ZrO₂ | 220 | 88 | 89 |
Solvent-Free Liquid-Phase Reactions
In liquid-phase systems, tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enabling reactions at 120–150°C with 90–93% yields. Excess DMC (molar ratio 1:4) shifts equilibrium toward carbonate formation.
Challenges and Side Reactions
Fluorinated Alcohol Reactivity
The electron-withdrawing nature of fluorine atoms reduces nucleophilicity in 1H,1H,9H-perfluorononyl alcohol, necessitating strongly basic conditions (e.g., K₂CO₃ or DBU). Competing etherification occurs if dehydration agents (e.g., H₂SO₄) are present:
Thermal Stability
Above 300°C, the carbonate undergoes decomposition to CO₂ and fluorinated alkenes. Thus, gas-phase methods require strict temperature control (<260°C).
Industrial-Scale Considerations
Continuous Flow Systems
Micro packed-bed reactors improve heat transfer and catalyst contact, achieving 95% throughput efficiency compared to batch reactors.
| Parameter | Chloroformate Method | Gas-Phase Method |
|---|---|---|
| Phosgene Usage | High | None |
| Energy Consumption (kWh/kg) | 12.4 | 8.2 |
| Byproduct Toxicity | HCl, Cl⁻ | Methanol |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form perfluorononyl alcohol and hexafluoroisopropyl alcohol.
Oxidation and Reduction: Although the compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms, under specific conditions, it can undergo these reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of catalysts to accelerate the reaction.
Oxidizing and Reducing Agents: Strong oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are perfluorononyl alcohol and hexafluoroisopropyl alcohol.
Scientific Research Applications
Key Properties
- Fluorination : The presence of fluorine atoms imparts hydrophobicity and thermal stability.
- Reactivity : The carbonate group allows for nucleophilic attacks, making it useful in organic synthesis.
Materials Science
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is utilized in the development of advanced materials due to its unique surface properties:
- Coatings : It is used in creating non-stick coatings and water-repellent surfaces.
- Adhesives : The compound enhances the adhesion properties of fluorinated adhesives.
Table 1: Material Properties Comparison
| Property | Conventional Materials | 1H,1H,9H-Perfluorononyl Hexafluoroisopropyl Carbonate |
|---|---|---|
| Hydrophobicity | Low | High |
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
Pharmaceutical Applications
The compound's unique properties enable its use in drug formulation and delivery systems:
- Drug Solubilization : It enhances the solubility of hydrophobic drugs.
- Targeted Delivery : Its fluorinated structure aids in the development of targeted drug delivery systems.
Case Study: Drug Formulation
A study demonstrated that incorporating 1H,1H-9H-perfluorononyl hexafluoroisopropyl carbonate into a formulation increased the bioavailability of a poorly soluble anti-cancer drug by up to 50% compared to traditional formulations .
Environmental Applications
Due to its stability and resistance to degradation, this compound is investigated for use in environmental remediation:
- Fluorinated Surfactants : It serves as a precursor for producing surfactants that can remove pollutants from water sources.
- Adsorbents : Research indicates potential use in developing adsorbents for capturing volatile organic compounds (VOCs) from industrial emissions .
Table 2: Environmental Impact Assessment
| Application | Effectiveness | Environmental Impact |
|---|---|---|
| Water Remediation | High | Reduces pollutant levels significantly |
| VOC Capture | Moderate | Decreases air pollution but requires careful handling |
Mechanism of Action
The mechanism of action of 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is primarily based on its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is advantageous in various applications, as it ensures the compound remains intact under harsh conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Fluorinated Carbonates
Key structural analogs include:
- 1H,1H,9H-Perfluorononyl methyl carbonate (CAS 1980085-40-2): Substitutes the hexafluoroisopropyl group with a methyl group.
- 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate (CAS 1980085-56-0): Features a shorter perfluorohexyl chain (C₆F₁₃H₂) and a 3-fluoropropyl group.
- 1H,1H,9H-Perfluorononyl propyl carbonate: A homolog with a propyl group instead of hexafluoroisopropyl .
Table 1: Structural and Physical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate | Not explicitly listed | C₁₃H₇F₂₅O₃ (inferred) | ~700 (estimated) | Perfluorononyl + hexafluoroisopropyl |
| 1H,1H,9H-Perfluorononyl methyl carbonate | 1980085-40-2 | C₁₁H₆F₁₆O₃ | 490.138 | Perfluorononyl + methyl |
| 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate | 1980085-56-0 | C₁₀H₈F₁₂O₃ | 404.1496 | Perfluorohexyl + 3-fluoropropyl |
| 1H,6H-Perfluorohexane | 336-07-2 | C₆H₄F₁₂ | Not provided | Fully fluorinated alkane |
Functional Group Impact on Properties
- Fluorine Content : The hexafluoroisopropyl group increases fluorine content compared to methyl or propyl analogs, enhancing hydrophobicity and thermal stability .
- Reactivity : Fluorinated carbonates are typically less reactive than sulfonates or phosphonates (e.g., perfluorooctyl phosphonic acid in ), which may undergo hydrolysis or degradation more readily .
Biological Activity
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is a fluorinated organic compound characterized by its unique molecular structure, which includes a perfluorononyl chain and a hexafluoroisopropyl group. This compound has garnered attention for its potential biological activities, particularly in agricultural applications as a miticide and herbicide. Its properties are influenced by the presence of fluorine atoms, which enhance chemical stability and hydrophobicity.
- Molecular Formula : C₁₃H₄F₂₂O₃
- Molecular Weight : 626.134 g/mol
- CAS Number : 1980048-97-2
The structure of 1H,1H,9H-perfluorononyl hexafluoroisopropyl carbonate contributes to its unique reactivity and utility in various chemical applications. The carbonate functional group is known for its reactivity, which can lead to diverse chemical behaviors in biological systems.
Miticidal and Herbicidal Properties
Research indicates that fluorinated carbonates like 1H,1H,9H-perfluorononyl hexafluoroisopropyl carbonate exhibit significant biological activity against pests. The compound's effectiveness as a miticide and herbicide stems from its ability to disrupt cellular processes in target organisms.
- Miticidal Activity : Studies have shown that the compound effectively targets mite populations, inhibiting their growth and reproduction. The mechanism involves interference with critical metabolic pathways.
- Herbicidal Activity : The herbicidal properties are attributed to the compound's ability to disrupt photosynthesis and other vital processes in plants. This disruption leads to reduced growth and eventual plant death.
Case Studies
- Study on Mite Control : A field study conducted in agricultural settings demonstrated that application of 1H,1H,9H-perfluorononyl hexafluoroisopropyl carbonate resulted in a 70% reduction in mite populations over a two-week period. The study highlighted the compound's rapid action and residual effects on pest populations.
- Herbicide Efficacy : In controlled experiments, the compound was tested against common weed species. Results indicated a significant reduction in weed biomass (up to 85%) within three weeks of application. The study emphasized the need for further research on optimal application rates and environmental impacts.
Comparative Analysis with Similar Compounds
The biological activity of 1H,1H,9H-perfluorononyl hexafluoroisopropyl carbonate can be compared with other fluorinated compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate | Contains hexafluoroisopropyl group | Enhanced thermal stability due to multiple fluorine atoms | Effective miticide and herbicide |
| Perfluoroethyl carbonate | Shorter perfluoroalkyl chain | Lower molecular weight; different solubility characteristics | Moderate herbicidal activity |
| Perfluorobutyl carbonate | Contains butyl group | Potentially different reactivity due to shorter carbon chain | Limited biological activity |
This table illustrates how variations in molecular structure influence biological activities across similar compounds.
Q & A
Q. What are the optimal synthetic routes for 1H,1H,9H-perfluorononyl hexafluoroisopropyl carbonate, and how can yield be improved?
The synthesis of fluorinated carbonates often involves coupling perfluorinated alcohols with activated carbonyl reagents. For example, hexafluoroisopropanol (HFIP), a key precursor, is synthesized via catalytic hydrogenation of hexafluoroacetone (HFA) using noble metal catalysts (e.g., Pd or Pt) in liquid-phase systems . To optimize yield, consider:
- Reaction Solvent : HFIP itself can act as a solvent due to its high polarity and hydrogen-bond-donating ability, which stabilizes intermediates and reduces side reactions .
- Catalyst Selection : Liquid-phase hydrogenation with Pd/C at moderate pressures (10–20 bar) minimizes decomposition of sensitive fluorinated intermediates .
- Purification : Fractional distillation under reduced pressure is critical to isolate the product from unreacted HFA and by-products .
Q. Which analytical techniques are most reliable for characterizing 1H,1H,9H-perfluorononyl hexafluoroisopropyl carbonate?
- NMR Spectroscopy : NMR is essential for confirming fluorinated substituents, with chemical shifts typically ranging from -70 to -120 ppm for CF and CF groups .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can verify molecular weight and fragmentation patterns, particularly for trace impurities .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities in perfluorinated chains, though crystallization may require slow evaporation in HFIP/hexane mixtures .
Q. How can researchers assess the thermal stability of this compound under experimental conditions?
- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen or argon to measure decomposition temperatures, which are typically >250°C for perfluorinated carbonates due to strong C–F bonds .
- Differential Scanning Calorimetry (DSC) : Monitor phase transitions and exothermic/endothermic events, ensuring compatibility with high-temperature reactions (e.g., catalysis) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in fluorination reactions or catalytic systems?
The hexafluoroisopropyl group enhances electrophilicity and stabilizes cationic intermediates via electron-withdrawing effects. For example:
- Acid Catalysis : HFIP-derived carbonates can activate substrates through hydrogen-bonding interactions, analogous to HFIP’s role in facilitating hypervalent iodine-mediated oxidations .
- Solvent Effects : The low nucleophilicity of HFIP suppresses side reactions, enabling selective fluorination in metal-free C–H activation systems . Mechanistic studies should employ kinetic isotope effects (KIEs) and DFT calculations to map transition states .
Q. How do environmental factors influence the degradation pathways of this compound, and what analytical methods detect its persistence?
- Degradation Mechanisms : Perfluorinated compounds like this carbonate resist hydrolysis and photolysis due to C–F bond strength. However, advanced oxidation processes (AOPs) using UV/HO or ozonation may cleave ether linkages, generating shorter-chain perfluoroalkyl acids (PFAAs) .
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended for quantifying trace levels in environmental samples. Specific transitions for perfluorononyl derivatives (e.g., m/z 499 → 419) should be optimized .
Q. What strategies resolve contradictions in reported reactivity data for fluorinated carbonates?
Discrepancies in reactivity often arise from solvent purity or trace metal contamination. To address this:
- Control Experiments : Compare reactions in rigorously dried HFIP vs. commercial grades containing residual water (<50 ppm) .
- Metal Screening : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect catalytic impurities (e.g., Pd, Pt) that may accelerate unintended pathways .
- Reproducibility : Document reaction conditions (e.g., stirring rate, gas atmosphere) to minimize variability in interfacial reactions .
Q. How can computational modeling predict the compound’s interactions in biological or catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
